molecular formula C18H19Cl2N3O4 B11003892 2-[(6-{[4-(3,4-dichlorophenyl)piperazin-1-yl]methyl}-4-oxo-4H-pyran-3-yl)oxy]acetamide

2-[(6-{[4-(3,4-dichlorophenyl)piperazin-1-yl]methyl}-4-oxo-4H-pyran-3-yl)oxy]acetamide

Cat. No.: B11003892
M. Wt: 412.3 g/mol
InChI Key: QLMRXJXNAQFGIB-UHFFFAOYSA-N
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Description

2-[(6-{[4-(3,4-dichlorophenyl)piperazin-1-yl]methyl}-4-oxo-4H-pyran-3-yl)oxy]acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperazine ring substituted with a dichlorophenyl group, linked to a pyran ring, and further connected to an acetamide group. Its multifaceted structure allows it to participate in diverse chemical reactions and exhibit a range of biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(6-{[4-(3,4-dichlorophenyl)piperazin-1-yl]methyl}-4-oxo-4H-pyran-3-yl)oxy]acetamide typically involves multiple steps:

    Formation of the Piperazine Derivative: The initial step involves the reaction of piperazine with 3,4-dichlorobenzyl chloride to form 4-(3,4-dichlorophenyl)piperazine.

    Synthesis of the Pyran Ring: The pyran ring is synthesized through a cyclization reaction involving appropriate precursors under acidic or basic conditions.

    Coupling Reaction: The 4-(3,4-dichlorophenyl)piperazine is then coupled with the pyran derivative using a suitable coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst.

    Formation of the Acetamide Group:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes:

    Scaling Up Reactions: Utilizing larger reaction vessels and continuous flow reactors to handle bulk quantities.

    Purification Techniques: Employing crystallization, distillation, and chromatography to purify the final product.

    Quality Control: Implementing rigorous quality control measures to ensure consistency and compliance with industry standards.

Chemical Reactions Analysis

Types of Reactions

2-[(6-{[4-(3,4-dichlorophenyl)piperazin-1-yl]methyl}-4-oxo-4H-pyran-3-yl)oxy]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups within the compound to their reduced forms.

    Substitution: The dichlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

    Hydrolysis: The acetamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Sodium methoxide, potassium cyanide.

    Hydrolysis Conditions: Acidic (HCl) or basic (NaOH) aqueous solutions.

Major Products

    Oxidized Derivatives: Compounds with additional oxygen-containing functional groups.

    Reduced Derivatives: Compounds with reduced functional groups such as alcohols or amines.

    Substituted Derivatives: Compounds with different substituents replacing the chlorine atoms.

    Hydrolysis Products: Carboxylic acids and amines.

Scientific Research Applications

2-[(6-{[4-(3,4-dichlorophenyl)piperazin-1-yl]methyl}-4-oxo-4H-pyran-3-yl)oxy]acetamide has been explored for various scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as a ligand in receptor binding studies and as a probe in biochemical assays.

    Medicine: Studied for its potential therapeutic effects, including its role as an antagonist or agonist in various biological pathways.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-[(6-{[4-(3,4-dichlorophenyl)piperazin-1-yl]methyl}-4-oxo-4H-pyran-3-yl)oxy]acetamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may bind to receptors or enzymes, modulating their activity.

    Pathways Involved: It can influence signaling pathways, leading to changes in cellular responses and physiological effects.

    Biological Effects: Depending on its binding affinity and specificity, the compound can act as an agonist, antagonist, or inhibitor, affecting various biological processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

    Structural Features: The unique combination of piperazine, dichlorophenyl, pyran, and acetamide groups imparts distinct chemical and biological properties.

    Biological Activity: Its specific interactions with molecular targets and pathways differentiate it from other similar compounds, making it a valuable subject of study in various research fields.

Properties

Molecular Formula

C18H19Cl2N3O4

Molecular Weight

412.3 g/mol

IUPAC Name

2-[6-[[4-(3,4-dichlorophenyl)piperazin-1-yl]methyl]-4-oxopyran-3-yl]oxyacetamide

InChI

InChI=1S/C18H19Cl2N3O4/c19-14-2-1-12(7-15(14)20)23-5-3-22(4-6-23)9-13-8-16(24)17(10-26-13)27-11-18(21)25/h1-2,7-8,10H,3-6,9,11H2,(H2,21,25)

InChI Key

QLMRXJXNAQFGIB-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC2=CC(=O)C(=CO2)OCC(=O)N)C3=CC(=C(C=C3)Cl)Cl

Origin of Product

United States

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